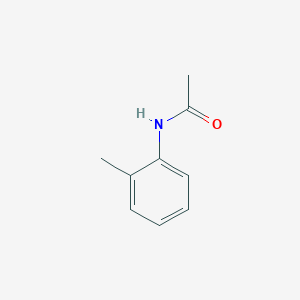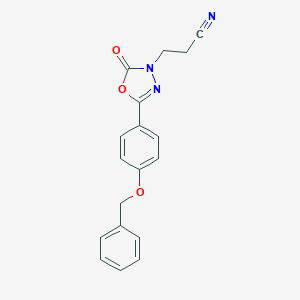
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of an oxadiazolone ring substituted with a benzyloxyphenyl group at the 5-position and a cyanoethyl group at the 3-position. The presence of these groups would likely impart significant polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-withdrawing cyano group and the electron-donating benzyloxy group. The oxadiazolone ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the cyano group might increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Antifungal Applications
A study demonstrated the antifungal potential of derivatives of 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2(3H)-thione against human pathogenic fungal strains, including Candida albicans and Aspergillus niger. These compounds exhibited promising antifungal activity and can be further developed as antifungal drugs (Nimbalkar et al., 2016).
Inhibitor of Monoamine Oxidase Type B
A derivative, 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one, was identified as a potent and selective inhibitor of monoamine oxidase type B (MAO B). It displayed inhibitory effects in low nanomolar ranges and showed reversible action with high selectivity (Mazouz et al., 1993).
Synthesis of Novel Condensing Agents
The compound was used in the synthesis of a novel condensing agent, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], which proved useful for the preparation of various compounds like amides, esters, and carbonates (Saegusa et al., 1989).
Potential Antioxidant Agents
A series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were synthesized and evaluated for antioxidant activities. Derivatives of 1,3,4-oxadiazole showed significant antioxidant properties, indicating potential for developing new antioxidant agents (Rabie et al., 2016).
Anti-Cancer and Anti-Diabetic Agent Candidates
New derivatives of 1,3,4-oxadiazole were synthesized and assessed for anti-cancer and anti-diabetic properties. The compounds displayed cytotoxic efficacy against certain cancer cell lines and reduced glucose levels in a diabetic model, suggesting their potential as anti-cancer and anti-diabetic agents (Shankara et al., 2022).
Anticonvulsant Agents
2-Substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles were synthesized and showed significant anticonvulsant activities. These compounds acted through benzodiazepine receptors, indicating their potential as anticonvulsant agents (Zarghi et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-oxo-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazol-3-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-11-4-12-21-18(22)24-17(20-21)15-7-9-16(10-8-15)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWUKXWSNXXLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C(=O)O3)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163805 | |
| Record name | 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
147807-20-3 | |
| Record name | 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147807203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-(Benzyloxy)phenyl)-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


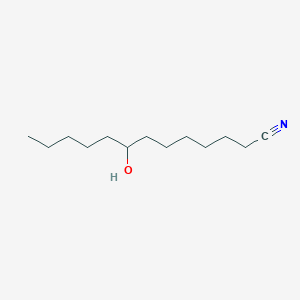
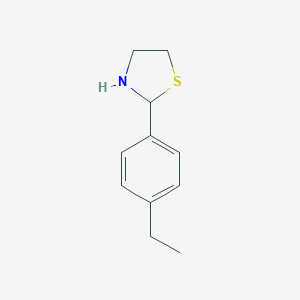
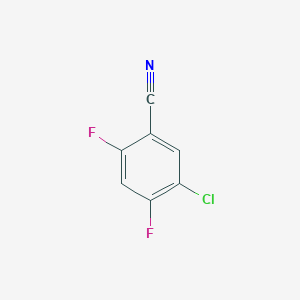
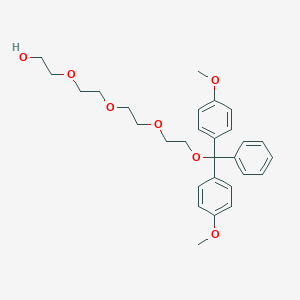
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
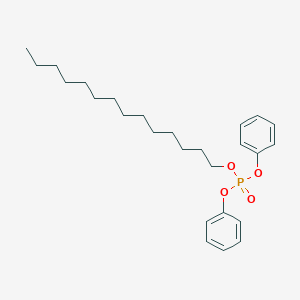
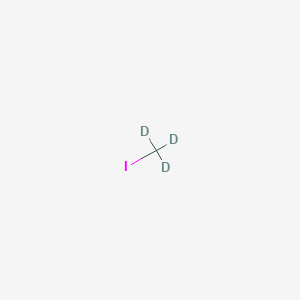
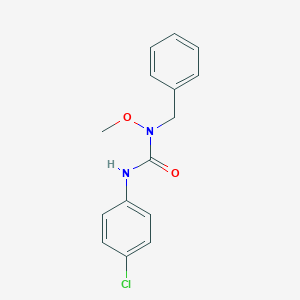
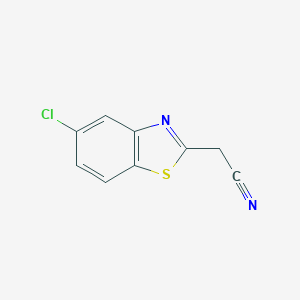
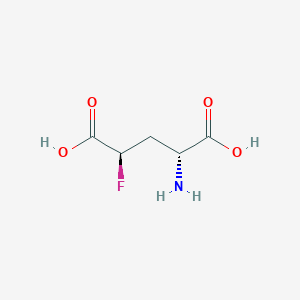

![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
